molecular formula C11H12Cl2O B1589665 2',4'-Dichlorovalerophenone CAS No. 61023-66-3

2',4'-Dichlorovalerophenone

Cat. No.: B1589665
CAS No.: 61023-66-3
M. Wt: 231.11 g/mol
InChI Key: XVWXSWROOLWNCJ-UHFFFAOYSA-N
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Description

2’,4’-Dichlorovalerophenone is an organic compound with the molecular formula C11H12Cl2O. It is a derivative of valerophenone, characterized by the presence of two chlorine atoms at the 2’ and 4’ positions on the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichlorovalerophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with pentanone in the presence of a base. One common method includes the use of N-methoxy-N-methyl-2,4-dichlorobenzamide and n-butyllithium in tetrahydrofuran (THF) at room temperature. The reaction mixture is then treated with hydrochloric acid, followed by extraction with ethyl acetate .

Industrial Production Methods: Industrial production of 2’,4’-Dichlorovalerophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified using chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichlorovalerophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,4’-Dichlorovalerophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Dichlorovalerophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The presence of chlorine atoms enhances its reactivity, allowing it to form stable complexes with target molecules. This interaction can lead to changes in the activity of enzymes and other proteins, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: 2’,4’-Dichlorovalerophenone is unique due to its specific substitution pattern and the presence of a valerophenone backbone. This structure imparts distinct chemical properties, making it valuable in the synthesis of specialized compounds. Its reactivity and stability under various conditions also contribute to its uniqueness compared to other similar compounds .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXSWROOLWNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450944
Record name 2',4'-Dichlorovalerophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61023-66-3
Record name 1-(2,4-Dichlorophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61023-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Dichlorovalerophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanone, 1-(2,4-dichlorophenyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirring hazy solution of 2,4-dichloro-N-methoxy-N-methylbenzenecarboxamide (1 g, 4.27 mmol), in THF (20 ml) is added BuLi (2.051 ml, 5.13 mmol) in portions. The reaction is stirred for 4 hours at RT and the partitioned between 1M HCl (100 ml) and EtOAc (140 ml). The organic portion is washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product is purified by ISCO combiflash chromatography eluting with 0 to 100% EtOAc/iso-hexane on a 40 g silica-column to yield 1-(2,4-dichloro-phenyl)-pentan-1-one as a brown oil; 1H NMR (400 MHz, CDCl3) δ 7.45 (1H, d, J 2.0), 7.43 (1H, d, J 7.3), 7.32 (1H, dd, J 7.3, 2.0), 2.94 (2H, t, J 7.4), 1.70 (2H, m), 1.40 (2H, m), 0.95 (3H, t, J 7.3).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.051 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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